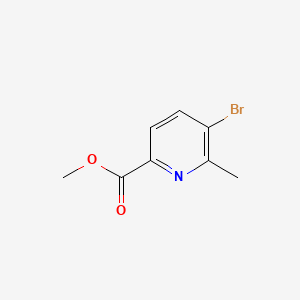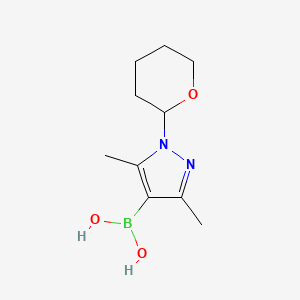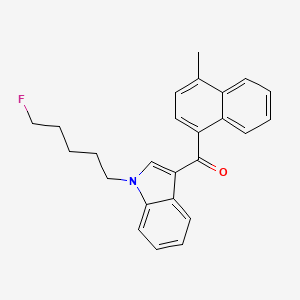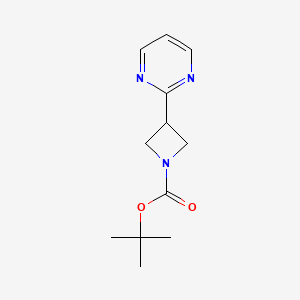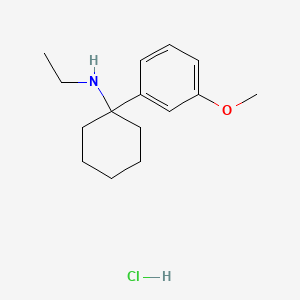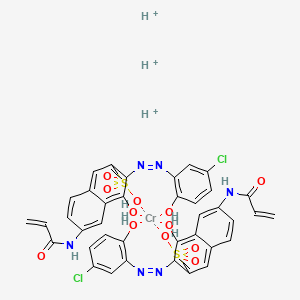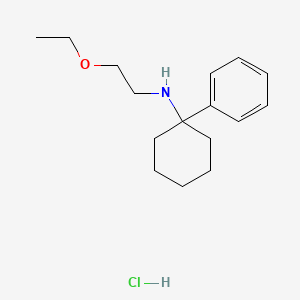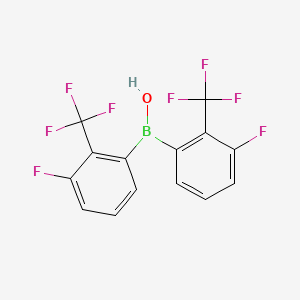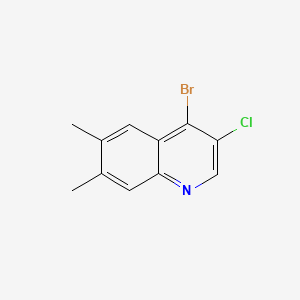![molecular formula C8H14ClNS B594215 Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 857361-90-1](/img/structure/B594215.png)
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
説明
“Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” is a chemical compound with the CAS Number: 857361-90-1 . It has a molecular weight of 191.72 . The IUPAC name for this compound is N-methyl-1-(3-thienyl)-2-propanamine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H . This indicates the presence of a thiophene group with an alkyl amine substituent at the 2-position .Physical And Chemical Properties Analysis
This compound has a melting point of 97-98 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Medicinal Chemistry
Thiophene-based analogs, including “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Compounds with a thiophene nucleus, such as “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride”, have been reported to possess anti-inflammatory properties .
Antimicrobial Properties
Thiophene derivatives have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Properties
Thiophene derivatives have also been reported to exhibit anticancer properties . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in cancer treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in the development of new organic semiconductors.
Safety and Hazards
作用機序
Target of Action
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride, also known as Methiopropamine (MPA), primarily targets the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
MPA inhibits the reuptake of norepinephrine and dopamine by binding to the transporters, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neurons .
Biochemical Pathways
The primary biochemical pathway affected by MPA is the norepinephrine and dopamine neurotransmission . By inhibiting the reuptake of these neurotransmitters, MPA enhances their signaling and leads to increased neuronal activity .
Pharmacokinetics
MPA’s metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine . MPA and its active metabolite, thiopropamine, are also excreted renally, unchanged .
Result of Action
The increased concentration of norepinephrine and dopamine in the synaptic cleft leads to enhanced stimulation of post-synaptic neurons . This can result in various physiological effects, including increased alertness and energy, enhanced focus and motivation, and elevated mood .
Action Environment
The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of other substances, such as medications or recreational drugs, can affect MPA’s pharmacokinetics and pharmacodynamics. Additionally, individual factors such as genetics, age, health status, and liver function can also impact the drug’s effects .
特性
IUPAC Name |
N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLMVRYJRLEFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857361-90-1 | |
| Record name | methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)
